N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine
Description
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
N-(2-fluorophenyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H16FN/c14-11-3-1-2-4-12(11)15-13-8-9-5-6-10(13)7-9/h1-4,9-10,13,15H,5-8H2 |
InChI Key |
UGIWGHHSLDGZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Formation of Grignard Reagent: An appropriately substituted bromobenzene is reacted with magnesium to form a Grignard reagent.
Reaction with Norcamphor: The Grignard reagent is then reacted with commercially available norcamphor to yield the desired alcohol.
Amination: The alcohol is subsequently converted to the amine by reacting it with an alkyl halide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine undergoes several types of chemical reactions:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors in the central nervous system. It acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor. This interaction inhibits the excessive influx of calcium ions, which is associated with neurodegenerative processes .
Comparison with Similar Compounds
Positional Fluorine Isomers
The position of the fluorine atom on the phenyl ring significantly influences biological activity and toxicity:
Key Insight : The 4-fluoro isomer (5f) shows optimal balance of receptor affinity and toxicity, likely due to enhanced electronic effects and reduced steric interference compared to 2- or 3-fluoro derivatives .
Substituent Variations on the Amine Group
Additional substituents on the amine moiety modulate receptor selectivity and pharmacokinetics:
Key Insight : Bulky substituents (e.g., pyrrolidinyl ethyl) enhance receptor specificity and reduce off-target effects, while squaramide groups prioritize CXCR2 over CXCR1 activity .
Pharmacological and Toxicological Profiles
Receptor Affinity and Potency
Contradiction: Larger bridge rings (e.g., adamantane) in CXCR2 antagonists reduce potency (IC50 > 100 µM), whereas norbornane derivatives show higher efficacy .
Toxicity in Cell Models
Key Insight : Fluorine position and amine substituents critically influence cytotoxicity; 4-fluoro derivatives with side chains mimic memantine’s safety .
Biological Activity
N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a ligand for various receptors. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : N-(2-fluorobenzyl)bicyclo[2.2.1]heptan-2-amine
- Molecular Formula : C14H18FN
- CAS Number : 957829-27-5
This compound interacts with several molecular targets, primarily functioning as an antagonist at the NMDA receptor and the CXC chemokine receptor 2 (CXCR2). These interactions are crucial for its pharmacological properties:
-
NMDA Receptor Antagonism : The compound has been identified as a selective antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, which is implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .
- Impact on Neurotransmission : By inhibiting NMDA receptor activity, it may modulate excitatory neurotransmission and protect against excitotoxicity.
- CXCR2 Antagonism : this compound also exhibits antagonistic properties against CXCR2, influencing inflammatory responses and potentially providing therapeutic benefits in conditions characterized by excessive chemokine signaling .
Biological Activity and Pharmacological Profiles
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
In Vitro Studies
Research indicates that derivatives of this compound exhibit varying degrees of affinity for nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes, which are involved in cognitive functions and neuroprotection .
- Structure-Activity Relationship (SAR) : Modifications to the bicyclic structure significantly influence the potency and selectivity for these receptors, with specific substituents enhancing binding affinity .
In Vivo Studies
Pharmacokinetic studies conducted in animal models have demonstrated favorable absorption profiles and low toxicity at therapeutic concentrations:
- Toxicity Profile : Preliminary toxicity assessments using MDCK (kidney) and N2a (neuroblastoma) cell lines revealed an IC50 exceeding 150 μM, suggesting a relatively safe profile compared to established NMDA antagonists like memantine .
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : In a study examining neurotoxicity induced by vanadium in Caenorhabditis elegans, administration of this compound showed significant neuroprotective effects, reversing symptoms associated with neurodegeneration .
| Study | Model Organism | Outcome |
|---|---|---|
| Neurotoxicity Reversal | C. elegans | Significant improvement in motor function |
Q & A
Basic: What are the optimal synthetic routes for N-(2-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the bicyclo[2.2.1]heptane backbone. Key steps include:
- Amine Group Introduction: Alkylation or reductive amination of bicyclo[2.2.1]heptane precursors using fluorophenyl-containing reagents.
- Fluorophenyl Attachment: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-fluorophenyl moiety.
Critical Reaction Parameters:
- Temperature: Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive intermediates.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification .
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) are essential for cross-coupling reactions, with ligand selection impacting regioselectivity .
Purity Optimization:
- Use HPLC with a C18 column (ACN/H₂O gradient) to monitor purity (>95% required for pharmacological studies).
Basic: How is the molecular structure of this compound characterized, and what techniques confirm its stereochemistry?
Methodological Answer:
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Resolves absolute configuration of the bicyclic core and amine group orientation .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₃H₁₅FN₂) with <2 ppm error.
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Discrepancies in activity (e.g., receptor binding affinity) may arise from:
- Enantiomeric Purity: Chiral HPLC (e.g., Chiralpak IA column) ensures separation of enantiomers, as stereochemistry significantly affects activity .
- Assay Variability: Standardize in vitro assays (e.g., radioligand binding for serotonin receptors) using controls like 5-HT₁A antagonists (e.g., WAY-100635).
- Orthogonal Validation: Combine functional assays (cAMP inhibition) with molecular docking to confirm target engagement .
Example: A study reporting low NMDA receptor affinity might use non-equilibrium binding conditions, whereas equilibrium conditions (24-hour incubation) could reveal higher affinity .
Advanced: What computational strategies predict the interaction of this compound with neurological receptors?
Methodological Answer:
- Molecular Docking:
- Software: AutoDock Vina or Schrödinger Suite.
- Receptor Preparation: Retrieve 5-HT₁A or NMDA receptor structures from the PDB (e.g., 7E2Z). Protonate residues and optimize hydrogen bonding networks.
- Docking Parameters: Grid boxes centered on binding pockets (20 ų), 50 poses generated per run.
- MD Simulations: GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD (<2 Å indicates stable binding) .
Key Findings:
- The fluorophenyl group engages in π-π stacking with Phe361 in 5-HT₁A, while the bicyclic amine forms hydrogen bonds with Asp116 .
Advanced: How do structural modifications (e.g., substituent variations) influence the pharmacological profile of bicyclo[2.2.1]heptan-2-amine derivatives?
Methodological Answer:
Comparative Analysis Table:
| Compound | Substituent | Biological Activity |
|---|---|---|
| N-(2-Fluorophenyl) derivative | 2-Fluorophenyl | High 5-HT₁A affinity (Ki = 12 nM) |
| N-(4-Methoxyphenyl) derivative | 4-Methoxyphenyl | Reduced affinity (Ki = 220 nM) |
| N-(Thiophen-2-yl)ethyl derivative | Thiophene-ethyl | Enhanced dopamine transporter inhibition |
Mechanistic Insights:
- Electron-withdrawing groups (e.g., -F) enhance receptor binding via electrostatic complementarity.
- Bulky substituents (e.g., ethoxyethyl) reduce blood-brain barrier penetration .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability:
- Thermal: Stable at 25°C for 6 months in inert atmosphere (N₂).
- Light Sensitivity: Store in amber vials to prevent photodegradation.
- Storage:
- Short-term: -20°C in desiccated conditions.
- Long-term: -80°C with molecular sieve (3Å) to prevent hydrolysis .
Advanced: How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -COOH) via prodrug strategies to enhance solubility.
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Block vulnerable sites with deuterium or fluorine .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to ensure CNS availability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
